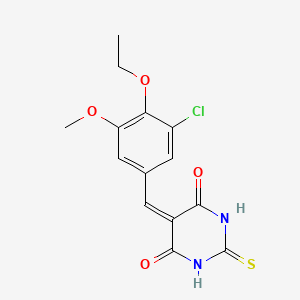![molecular formula C18H16ClN3O3S2 B10888387 2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(2-chloro-4,5-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B10888387.png)
2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(2-chloro-4,5-dimethoxyphenyl)methylidene]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-N’~1~-[(E)-1-(2-CHLORO-4,5-DIMETHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE is a synthetic organic compound that belongs to the class of benzothiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-N’~1~-[(E)-1-(2-CHLORO-4,5-DIMETHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE typically involves the following steps:
Formation of Benzothiazole Derivative: The starting material, 2-mercaptobenzothiazole, is reacted with an appropriate halogenated compound to form the benzothiazole derivative.
Condensation Reaction: The benzothiazole derivative is then subjected to a condensation reaction with hydrazine hydrate to form the corresponding hydrazide.
Schiff Base Formation: The hydrazide is further reacted with an aldehyde or ketone, in this case, 2-chloro-4,5-dimethoxybenzaldehyde, under acidic or basic conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring.
Reduction: Reduction reactions may target the imine (Schiff base) linkage, converting it to an amine.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the chloro and methoxy positions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like sodium methoxide or sodium hydride can facilitate substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the benzothiazole ring.
Reduction: Reduced amine derivatives.
Substitution: Substituted benzothiazole derivatives with modified aromatic rings.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in coordination chemistry and catalysis.
Materials Science:
Biology
Antimicrobial Activity: Benzothiazole derivatives are known for their antimicrobial properties, and this compound may exhibit similar activities.
Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.
Medicine
Drug Development: The compound may be explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry
Dye and Pigment Production: Possible use in the synthesis of dyes and pigments due to its aromatic structure.
Polymer Additives: Application as an additive in polymer formulations to enhance properties such as stability and durability.
Mechanism of Action
The mechanism of action of 2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-N’~1~-[(E)-1-(2-CHLORO-4,5-DIMETHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE would depend on its specific application. For example:
Antimicrobial Activity: The compound may interact with microbial cell membranes or inhibit key enzymes, leading to cell death.
Enzyme Inhibition: It may bind to the active site of an enzyme, blocking substrate access and inhibiting enzyme activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-N’~1~-[(E)-1-(2-CHLOROPHENYL)METHYLIDENE]ACETOHYDRAZIDE
- 2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-N’~1~-[(E)-1-(4,5-DIMETHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE
Uniqueness
- Structural Features : The presence of both chloro and dimethoxy substituents on the aromatic ring makes this compound unique compared to other benzothiazole derivatives.
- Biological Activity : The combination of these substituents may enhance its biological activity, making it a promising candidate for further research.
Properties
Molecular Formula |
C18H16ClN3O3S2 |
|---|---|
Molecular Weight |
421.9 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-[(E)-(2-chloro-4,5-dimethoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C18H16ClN3O3S2/c1-24-14-7-11(12(19)8-15(14)25-2)9-20-22-17(23)10-26-18-21-13-5-3-4-6-16(13)27-18/h3-9H,10H2,1-2H3,(H,22,23)/b20-9+ |
InChI Key |
YCUXMBKJYKBUIP-AWQFTUOYSA-N |
Isomeric SMILES |
COC1=C(C=C(C(=C1)/C=N/NC(=O)CSC2=NC3=CC=CC=C3S2)Cl)OC |
Canonical SMILES |
COC1=C(C=C(C(=C1)C=NNC(=O)CSC2=NC3=CC=CC=C3S2)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(2-Adamantyl)piperazino]-2-(4-chlorophenoxy)-1-ethanone](/img/structure/B10888305.png)
![Propan-2-yl 4-cyano-5-{[(4-fluorophenyl)carbonyl]amino}-3-methylthiophene-2-carboxylate](/img/structure/B10888319.png)
![N-(4-ethylphenyl)-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-4-iodo-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B10888320.png)
![11-methyl-4-[5-[(4-nitrophenoxy)methyl]furan-2-yl]-13-(trifluoromethyl)-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10888321.png)
![4,6-bis(difluoromethyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B10888323.png)
![[7-(4-chlorophenyl)-5-(difluoromethyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl](1,3-dimethyl-1H-pyrazol-4-yl)methanone](/img/structure/B10888325.png)
![4-[4-(2,3-dihydro-1H-inden-5-yloxymethyl)phenyl]-14-methyl-16-(1-methylpyrazol-4-yl)-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11,14-hexaene](/img/structure/B10888333.png)
![N,N'-bis{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzene-1,3-dicarboxamide](/img/structure/B10888347.png)
![1-[(2-methoxyphenyl)amino]-1-oxobutan-2-yl 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)propanoate](/img/structure/B10888349.png)



![N,N'-[methanediylbis(2-methoxybenzene-4,1-diyl)]bis{2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide}](/img/structure/B10888375.png)

